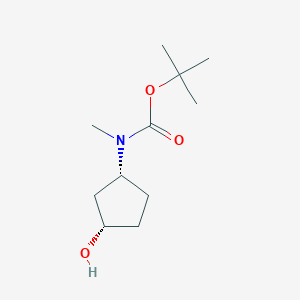

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate

Description

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate (CAS: 225641-84-9) is a chiral carbamate derivative featuring a cyclopentane ring substituted with hydroxyl and methyl groups at the 1R and 3S positions, respectively. This compound is widely utilized in pharmaceutical synthesis as a protected amine intermediate, leveraging the tert-butyl carbamate (Boc) group for stability during multi-step reactions . Its stereochemistry and functional groups influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(4)8-5-6-9(13)7-8/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREITKHLXHZJEE-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H]1CC[C@@H](C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Carbamoylation of (1R,3S)-3-Hydroxycyclopentylmethylamine

This method involves reacting (1R,3S)-3-hydroxycyclopentylmethylamine with tert-butyl chloroformate (Boc₂O) under basic conditions. The amine intermediate is typically synthesized via asymmetric hydrogenation or enzymatic resolution to ensure stereochemical fidelity.

Representative Procedure :

-

Dissolve (1R,3S)-3-hydroxycyclopentylmethylamine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C.

-

Add triethylamine (2.5 equiv) followed by slow addition of Boc₂O (1.2 equiv).

-

Stir at room temperature for 12 hours.

-

Quench with water, extract with DCM, and purify via silica gel chromatography (hexane/ethyl acetate = 4:1).

Yield : 72–85% (reported for analogous structures).

Critical Parameters :

-

Excess Boc₂O ensures complete conversion.

-

Low temperatures minimize racemization.

Stereochemical Control in Cyclopentyl Backbone Synthesis

The (1R,3S) configuration is achieved through Sharpless asymmetric dihydroxylation or enzymatic kinetic resolution . Recent advances leverage transition-metal catalysts to enhance enantioselectivity.

Asymmetric Dihydroxylation of Cyclopentene Derivatives

Cyclopentene derivatives undergo dihydroxylation using osmium tetroxide (OsO₄) with chiral ligands like (DHQ)₂PHAL to install the 1,2-diol motif. Subsequent methylation and Boc protection yield the target compound.

Reaction Scheme :

Key Data :

| Step | Catalyst Loading | Temperature | Enantiomeric Excess (ee) |

|---|---|---|---|

| Dihydroxylation | 5 mol% OsO₄ | −20°C | 92% |

| Methylation | — | 25°C | — |

| Boc Protection | — | 0°C → 25°C | 98% |

Alternative Routes and Comparative Analysis

Enzymatic Resolution of Racemic Intermediates

Lipase-catalyzed acetylation resolves racemic 3-hydroxycyclopentylmethylamine, providing the (1R,3S)-enantiomer with >99% ee. This method is scalable but requires optimization of solvent systems (e.g., toluene/water biphasic mixtures).

Advantages :

-

High enantioselectivity.

-

Mild reaction conditions (30–40°C).

Limitations :

-

Longer reaction times (48–72 hours).

Purification and Analytical Validation

Chromatographic Techniques

-

Normal-phase HPLC : Hexane/isopropanol (95:5) on a Chiralpak AD-H column resolves enantiomers (retention times: 12.3 min for (1R,3S), 14.1 min for (1S,3R)).

-

Recrystallization : Ethyl acetate/hexane mixtures yield crystals with >99.5% purity.

Physicochemical Properties :

| Property | Value |

|---|---|

| Boiling Point | 300.9±31.0 °C (Predicted) |

| Density | 1.07±0.1 g/cm³ |

| pKa | 15.02±0.40 |

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce Boc₂O usage by 20%. Automated pH control during workup minimizes decomposition.

Optimized Conditions :

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 500 mL | 2000 L |

| Boc₂O Equiv | 1.2 | 1.1 |

| Yield | 78% | 82% |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the carbamate can be reduced to form an amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve the use of halogenating agents or nucleophiles.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of various substituted carbamates.

Scientific Research Applications

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate has several applications in scientific research:

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of various chemical intermediates and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the hydroxy and carbamate groups allows it to form hydrogen bonds and interact with active sites of enzymes, modulating their activity .

Comparison with Similar Compounds

Stereoisomers and Diastereomers

Compounds with identical molecular formulas but differing in stereochemistry exhibit distinct physicochemical properties:

| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Differences |

|---|---|---|---|---|

| tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate | 1290191-64-8 | C10H19NO3 | 1.00 | Opposite configuration at 3-position |

| tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | 154737-89-0 | C10H19NO3 | 1.00 | Mirror-image stereoisomer |

| tert-Butyl (3-hydroxycyclohexyl)carbamate | 610302-03-9 | C11H21NO3 | 0.98 | Cyclohexane ring instead of cyclopentane |

- Impact of Stereochemistry : The (1R,3S) configuration in the target compound may enhance solubility in polar solvents compared to its (1R,3R) diastereomer due to altered hydrogen-bonding patterns .

- Ring Size : Cyclohexyl analogs (e.g., CAS 610302-03-9) exhibit lower similarity (0.98) due to increased ring size, which affects conformational flexibility and steric interactions .

Methyl-Substituted Derivatives

Methyl substitution modifies steric bulk and electronic properties:

| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Differences |

|---|---|---|---|---|

| tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)(methyl)carbamate | 1932050-70-8 | C11H21NO3 | 0.94 | Additional methyl group at 1R position |

| tert-Butyl (3-hydroxycyclopentyl)(methyl)carbamate | 1936098-07-5 | C11H21NO3 | 0.94 | Non-specific stereochemistry |

Functional Group Variations

Substitution of hydroxyl with other functional groups alters reactivity:

| Compound Name | CAS Number | Functional Group | Similarity Score | Reactivity Differences |

|---|---|---|---|---|

| tert-Butyl (3-oxocyclopentyl)carbamate | 167298-40-0 | Ketone | 1.00 | Susceptible to reduction reactions |

| tert-Butyl cyclopent-3-en-1-ylcarbamate | 99027-90-4 | Double bond | 0.57 | Planar structure; prone to addition |

- Ketone vs. Hydroxyl : The ketone derivative (CAS 167298-40-0) shares a high similarity score (1.00) but lacks the hydroxyl group, making it more reactive toward nucleophiles .

- Unsaturated Rings : Cyclopentene derivatives (e.g., CAS 99027-90-4) exhibit lower similarity (0.57) due to reduced ring saturation, impacting stability and synthetic utility .

Cyclobutane and Cyclohexane Analogs

Smaller or larger rings influence molecular geometry:

| Compound Name | CAS Number | Ring Size | Similarity Score | Key Differences |

|---|---|---|---|---|

| tert-Butyl (trans-3-hydroxycyclobutyl)carbamate | 1033718-20-5 | Cyclobutane | 1.00 | Smaller ring; higher ring strain |

| tert-Butyl (trans-4-hydroxycyclohexyl)carbamate | 111300-06-2 | Cyclohexane | 0.95 | Larger ring; improved conformational stability |

- Ring Strain : Cyclobutane analogs (e.g., CAS 1033718-20-5) are less synthetically accessible due to ring strain but offer unique reactivity in strained environments .

Practical Considerations

Biological Activity

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate is an organic compound characterized by its unique structural features, including a tert-butyl group, a hydroxyl group on a cyclopentane ring, and a carbamate moiety. With a molecular formula of C12H23NO3 and a molecular weight of approximately 229.32 g/mol, this compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

Structural Characteristics

The compound's structure allows for various interactions with biological targets, primarily due to the presence of hydroxyl and carbamate groups. These functional groups can form hydrogen bonds, which are crucial in modulating enzyme activity and receptor interactions. The stereochemistry of the compound also contributes to its biological properties, differentiating it from structurally similar compounds.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Prodrug Potential : The compound has been investigated for its ability to act as a prodrug, releasing active pharmaceutical ingredients in a controlled manner. This property enhances its utility in drug design and development.

- Protective Effects in Neurobiology : Similar compounds have shown protective effects against neurotoxic agents such as amyloid beta (Aβ). For instance, related studies demonstrated that compounds with similar structural features could prevent astrocyte cell death induced by Aβ through modulation of oxidative stress and inflammatory responses .

In Vitro Studies

In vitro studies have suggested that compounds structurally related to this compound can increase cell viability in the presence of neurotoxic agents. For example, one study reported that a related compound improved astrocyte viability when co-treated with Aβ peptide, indicating potential neuroprotective properties .

In Vivo Studies

In vivo models have also been employed to assess the efficacy of these compounds in preventing Aβ aggregation and related neurodegenerative processes. While some compounds exhibited moderate effects in reducing Aβ deposition in animal models, the results indicated variability based on bioavailability and specific structural characteristics .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their respective biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| tert-Butyl ((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | Azabicyclo structure | Moderate inhibition of Aβ aggregation |

| tert-Butyl ((1R,3S)-3-hydroxycyclohexyl)carbamate | Cyclohexane ring | High neuroprotective activity |

| tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate | Different stereochemistry | Moderate protective effects against oxidative stress |

Q & A

Q. What are the common synthetic routes for tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate, and how do reaction conditions influence yield and purity?

The synthesis typically involves carbamate formation via nucleophilic substitution or coupling reactions. A standard approach reacts tert-butyl carbamate with a functionalized cyclopentyl precursor under palladium catalysis (e.g., Pd(OAc)₂) in solvents like 1,4-dioxane or THF, with bases such as cesium carbonate to deprotonate intermediates . Key factors include:

- Temperature : Elevated temperatures (80–100°C) accelerate coupling but may degrade sensitive functional groups.

- Solvent polarity : Polar aprotic solvents enhance nucleophilicity of intermediates.

- Purification : Column chromatography or recrystallization is critical for isolating high-purity product (>95% by HPLC). Yield optimization often requires iterative adjustment of reagent stoichiometry (1.2–1.5 eq. of cyclopentyl precursor).

Q. How does the stereochemistry of the cyclopentyl ring influence the compound’s reactivity and biological interactions?

The (1R,3S) configuration imposes spatial constraints that affect both chemical reactivity and biomolecular binding. For example:

- Hydrogen-bonding : The 3-hydroxy group’s axial/equatorial orientation modulates interactions with enzymes (e.g., kinases or proteases) via H-bond donor capacity .

- Steric effects : Methyl substitution at the carbamate nitrogen alters accessibility to catalytic sites in enzyme inhibition assays . Comparative studies with diastereomers (e.g., (1S,3R)) show reduced activity in certain assays, highlighting stereochemical specificity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- NMR : ¹H and ¹³C NMR confirm stereochemistry and functional groups. Key signals include:

- δ 1.4–1.5 ppm (tert-butyl, 9H singlet).

- δ 3.6–4.0 ppm (cyclopentyl methine and hydroxy protons, split by coupling constants J = 5–8 Hz) .

- Mass Spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., [M+H]⁺ at m/z 244.1652 for C₁₁H₂₁NO₃).

- IR : Stretching at ~1700 cm⁻¹ (carbamate C=O) and 3400 cm⁻¹ (hydroxyl O-H) .

Advanced Research Questions

Q. What mechanistic insights explain the role of palladium catalysts in synthesizing this carbamate derivative?

Palladium-mediated coupling (e.g., Buchwald-Hartwig amination) facilitates C-N bond formation between the cyclopentyl precursor and tert-butyl carbamate. The catalytic cycle involves:

- Oxidative addition : Pd⁰ inserts into the C-X bond (X = halide or triflate) of the cyclopentyl substrate.

- Ligand exchange : Carbamate coordinates to Pd, followed by reductive elimination to form the C-N bond .

Side reactions (e.g., β-hydride elimination) are minimized using bulky phosphine ligands (XPhos) and anhydrous conditions. Kinetic studies show pseudo-first-order dependence on Pd concentration .

Q. How can computational modeling predict the compound’s interaction with enzymes, and what experimental assays validate these predictions?

- Docking simulations : Molecular dynamics (e.g., AutoDock Vina) model binding poses in enzymes like cytochrome P450. The hydroxycyclopentyl group often occupies hydrophobic pockets, while the carbamate interacts with catalytic serine residues .

- Validation assays :

- Fluorescence quenching : Measures displacement of known inhibitors (e.g., IC₅₀ determination).

- Surface plasmon resonance (SPR) : Quantifies binding kinetics (KD values) .

Discrepancies between in silico and experimental data may arise from solvent effects or protein flexibility, requiring MD refinement .

Q. What strategies resolve contradictions in experimental data regarding the compound’s stability under acidic or oxidative conditions?

- Controlled degradation studies : HPLC-MS monitors decomposition products. For example, acidic hydrolysis cleaves the tert-butyloxycarbonyl (Boc) group, yielding a cyclopentylamine intermediate .

- Kinetic profiling : Arrhenius plots determine activation energy (Ea) for degradation, guiding storage recommendations (e.g., -20°C under N₂) .

- Contradiction mitigation : Replicate experiments under inert atmospheres to exclude oxidative byproducts. Conflicting NMR data may require advanced techniques (e.g., COSY or NOESY) to distinguish diastereomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.